N-Diazirinyl-lyso-G(M1)
CAS No.: 131966-72-8
Cat. No.: VC21186022
Molecular Formula: C67H108F3N5O31
Molecular Weight: 1536.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131966-72-8 |
---|---|
Molecular Formula | C67H108F3N5O31 |
Molecular Weight | 1536.6 g/mol |
IUPAC Name | 5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[2-hydroxy-1-[5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pentanoylamino]heptadecoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96) |
Standard InChI Key | RVTCMRFJLNUITD-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
Introduction
Structure and Chemical Properties
Structural Composition
N-Diazirinyl-lyso-G(M1) consists of two primary components: the lyso-G(M1) ganglioside derivative and a diazirine photoreactive group. The basic structure involves a modified lyso-G(M1) with a diazirine moiety attached at a nitrogen position, creating a photoactivatable probe that maintains the bioactive properties of the original ganglioside.
Lyso-G(M1) itself is the deacylated form of ganglioside G(M1), where the fatty acid component has been removed from the ceramide backbone. This structural modification creates a more water-soluble compound while preserving the oligosaccharide chain that defines G(M1) ganglioside function .
Chemical Characteristics
The diazirine component of N-Diazirinyl-lyso-G(M1) is a small heterocyclic structure containing a carbon atom bonded to two nitrogen atoms forming a three-membered ring. This photoreactive group remains stable in dark conditions but generates highly reactive carbene intermediates upon exposure to ultraviolet light at approximately 355 nm wavelength .
Table 1: Key Physical and Chemical Properties of N-Diazirinyl-lyso-G(M1)
Property | Characteristic |
---|---|
Molecular Structure | Lyso-G(M1) with diazirine group at N-position |
Photoreactive Group | Diazirine (three-membered ring with two nitrogen atoms) |
Activation Wavelength | 350-360 nm |
Reactive Species | Carbenes and diazo intermediates |
Insertion Capability | C-H, N-H, and O-H bonds |
Solubility | Amphiphilic (both hydrophilic and lipophilic regions) |
Stability | Stable in dark; light-sensitive |
Structural Relationship to G(M1)
The parent compound G(M1) belongs to the ganglio-series of gangliosides and has the IUPAC-IUB nomenclature of II³Neu5Ac-Gg₄Cer. Its chemical structure is β-Gal-(1-3)-β-GalNAc-(1-4)-[α-Neu5Ac-(2-3)-]β-Gal-(1-4)-β-Glc-(1-1)-Cer, where Cer represents the ceramide portion . In N-Diazirinyl-lyso-G(M1), the ceramide portion has lost its fatty acid component, and a diazirine group has been introduced.
Synthesis and Preparation Methods
General Synthetic Approach
Labeling Method | Advantages | Disadvantages | Applications |
---|---|---|---|
Tritium labeling | High specificity, minimal structural change | Lower sensitivity than ¹²⁵I | Metabolic studies |
Fluorescent tags | Real-time visualization | Potential steric hindrance | Cellular localization studies |
Biotin tags | Effective purification | Larger size may affect function | Protein binding partner identification |
Click chemistry handles | Post-labeling modification | Additional synthetic steps | Versatile downstream applications |
Photoactivatable groups | Covalent capture of interactions | Light-dependent activation requirements | Binding site mapping |
Biochemical Properties and Functions
Photochemical Reactivity
The defining feature of N-Diazirinyl-lyso-G(M1) is its photoreactive capability. Upon UV irradiation at 350-360 nm, the diazirine moiety undergoes photolysis to generate reactive intermediates:
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Initial formation of an excited singlet state (S₁) diazirine
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Generation of reactive carbene intermediates
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Possible formation of diazo isomers as secondary photoproducts
These reactive species can insert into nearby C-H, N-H, and O-H bonds, creating covalent crosslinks with proximal biomolecules .
Analytical Detection Methods
Mass Spectrometry
Mass spectrometry techniques provide sensitive detection of N-Diazirinyl-lyso-G(M1) and its derivatives. The approach typically involves:
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Liquid chromatography separation
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Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI)
Dried Blood Spot Analysis
For clinical applications, dried blood spot (DBS) analysis offers advantages for detecting lyso-gangliosides, which could potentially be applied to N-Diazirinyl-lyso-G(M1):
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Requires minimal blood volume
-
Simplifies transportation and storage
Fluorescence and Radiographic Detection
When synthesized with appropriate labels, N-Diazirinyl-lyso-G(M1) can be detected through:
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Fluorescence microscopy (with fluorescent tags)
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Autoradiography (with radioactive isotopes)
Applications in Research and Clinical Studies
Protein-Ganglioside Interaction Studies
N-Diazirinyl-lyso-G(M1) serves as a powerful tool for identifying and characterizing proteins that interact with gangliosides:
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Photocrosslinking captures transient and weak interactions
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Covalent bonds enable stringent purification conditions
Neurological Disease Research
Given the importance of gangliosides in neuronal function, N-Diazirinyl-lyso-G(M1) has potential applications in studying:
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Neurodegenerative disorders with altered ganglioside metabolism
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Age-related changes in neuronal membrane composition
Gaucher Disease Biomarker Studies
The lyso-Gb1 component makes N-Diazirinyl-lyso-G(M1) particularly relevant for Gaucher disease research:
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Monitoring treatment response to enzyme replacement therapy
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Understanding the correlation between biomarker levels and disease severity
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Studying the pathophysiological role of accumulated sphingolipids
Table 3: Applications of N-Diazirinyl-lyso-G(M1) in Different Research Fields
Research Area | Application | Advantages | Key Findings |
---|---|---|---|
Protein-Ganglioside Interactions | Mapping binding sites and partners | Captures transient interactions | Identification of novel ganglioside-binding proteins |
Neurodegenerative Disease | Studying membrane alterations | Monitors changes in lipid-protein interactions | Correlation between ganglioside disruption and disease progression |
Lysosomal Storage Disorders | Tracking sphingolipid metabolism | Enables visualization of accumulated substrates | Enhanced understanding of pathophysiological mechanisms |
Drug Development | Validating therapeutic targets | Confirms binding of drug candidates to targets | Optimization of targeted therapies |
Biomarker Discovery | Developing diagnostic tools | Sensitive detection of disease indicators | Early diagnosis and treatment monitoring |
Comparative Analysis with Other Photoaffinity Probes
Advantages Over Traditional Photoreactive Groups
N-Diazirinyl-lyso-G(M1) incorporates diazirine, which offers several advantages over other photoreactive groups:
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Smaller size (minimal structural disruption)
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Activation at longer, less damaging wavelengths (350-360 nm)
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Faster reaction kinetics
Table 4: Comparison of Common Photoactivatable Groups
Photoactivatable Group | Activation Wavelength (nm) | Advantages | Disadvantages |
---|---|---|---|
Diazirine | 350-360 | Small size, fast kinetics, non-damaging wavelength | Potential formation of diazo isomers |
Benzophenone | 350-360 | Commercially available, non-damaging wavelength | Bulky size, prolonged irradiation times |
Arylazide | <300 | Readily synthesized, small size | Damaging activation wavelengths, undesired side reactions |
Limitations and Considerations
Despite its advantages, N-Diazirinyl-lyso-G(M1) presents certain challenges:
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Complex synthesis requiring specialized techniques
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Light sensitivity necessitating careful handling
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Potential formation of diazo intermediates that might affect labeling specificity
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Amino acid labeling preferences that could bias interaction studies
Future Research Directions
Technological Advancements
Future developments in N-Diazirinyl-lyso-G(M1) research may include:
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Enhanced synthesis methods with improved yields
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Incorporation of new detection modalities
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Development of multiplexed probes for simultaneous analysis of multiple ganglioside species
Therapeutic Applications
Potential therapeutic applications worth exploring include:
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Targeted delivery of therapeutic agents to ganglioside-rich tissues
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Development of ganglioside-modulating drugs for neurological disorders
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Enhanced monitoring of treatment response in lysosomal storage disorders
Diagnostic Development
The photoaffinity properties of N-Diazirinyl-lyso-G(M1) could enable new diagnostic approaches:
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